molecular formula C6H4ClF2N B1386983 4-Chloro-2,3-difluoroaniline CAS No. 878285-12-2

4-Chloro-2,3-difluoroaniline

Cat. No.: B1386983
CAS No.: 878285-12-2
M. Wt: 163.55 g/mol
InChI Key: KLAJZEMLYSDWNR-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3-difluoroaniline typically involves the fluorination and chlorination of aniline derivatives. One common method includes the following steps:

    Nitration Reaction: Aniline is nitrated to form nitroaniline.

    Reduction Reaction: The nitro group is reduced to an amino group.

    Diazotization Reaction: The amino group is converted to a diazonium salt.

    Fluorination Reaction: The diazonium salt undergoes fluorination to introduce fluorine atoms.

    Chlorination Reaction: Finally, the compound is chlorinated to obtain this compound

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on achieving high yields, purity, and cost-effectiveness. The use of catalysts, controlled reaction conditions, and efficient purification techniques are crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,3-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2,3-difluoroaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-difluoroaniline involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The pathways involved often include binding to active sites, altering enzyme activity, and affecting cellular processes .

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Difluoroaniline
  • 3,4-Dichloroaniline
  • 3,5-Difluoroaniline

Comparison: 4-Chloro-2,3-difluoroaniline is unique due to the specific positions of chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications compared to its analogs .

Properties

IUPAC Name

4-chloro-2,3-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAJZEMLYSDWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657869
Record name 4-Chloro-2,3-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878285-12-2
Record name 4-Chloro-2,3-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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